3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate typically involves multiple steps of fluorination and phosphorylation. The process begins with the preparation of a perfluorinated alkyl chain, which is then functionalized with a phosphate group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the highly reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to manage the exothermic nature of the fluorination reactions. Safety measures are crucial due to the reactivity of the fluorinating agents and the potential release of toxic by-products .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate primarily undergoes substitution reactions due to the presence of the phosphate group. It can also participate in hydrolysis and condensation reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases and acids, which facilitate the substitution and hydrolysis processes. The reactions are typically carried out under controlled temperatures to prevent decomposition of the fluorinated chain .
Major Products
The major products formed from these reactions include various fluorinated derivatives and phosphoric acid esters. These products retain the unique properties of the parent compound, such as high chemical resistance and low surface energy .
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate is used in various scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in the synthesis of nanoparticles and other advanced materials.
Biology: The compound’s low surface energy makes it useful in creating non-stick coatings for biological assays and medical devices.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The extensive fluorination of the alkyl chain enhances its hydrophobic interactions, making it effective in modifying surfaces and interfaces. The compound can disrupt lipid bilayers and proteins, which is useful in various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl trimethoxysilane: Similar in its extensive fluorination but differs in the functional group, which is a silane instead of a phosphate.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Another highly fluorinated compound used in coatings and surface treatments.
Uniqueness
The uniqueness of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate lies in its combination of extensive fluorination and the presence of a phosphate group. This combination imparts unique properties such as high chemical resistance, thermal stability, and the ability to form stable emulsions, making it valuable in a wide range of applications .
Properties
CAS No. |
94231-59-1 |
---|---|
Molecular Formula |
C19H6F35O4P |
Molecular Weight |
994.2 g/mol |
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H6F35O4P/c20-3(21,1-2-58-59(55,56)57)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)15(43,44)17(47,48)16(45,46)14(41,42)12(37,38)10(33,34)8(29,30)6(25,26)4(22,18(49,50)51)19(52,53)54/h1-2H2,(H2,55,56,57) |
InChI Key |
VHQPVCVRRDZXSW-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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